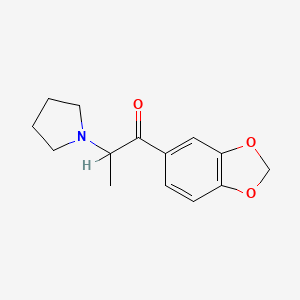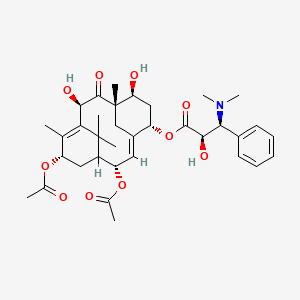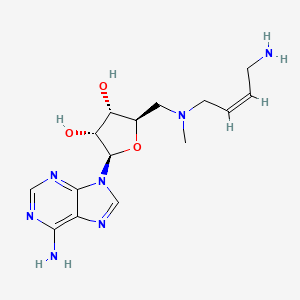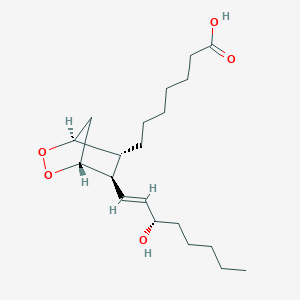![molecular formula C20H26O7 B1234173 [(3aR,4S,6Z,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 3,4-dihydroxy-2-methylidenebutanoate](/img/structure/B1234173.png)
[(3aR,4S,6Z,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 3,4-dihydroxy-2-methylidenebutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cnicin is a sesquiterpene lactone, esterified with a substituted acrylic acid, and belongs to the germacranolide class of natural products. Cnicin is known for its bitter taste and has been used traditionally as a bitter tonic .
準備方法
Cnicin is typically isolated from the plant Cnicus benedictus through chromatographic fractionation . The process involves extracting the plant material with solvents, followed by purification using techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Cnicin undergoes various chemical reactions, including:
Reduction: Reduction reactions of cnicin can lead to the formation of reduced lactone derivatives.
Substitution: Cnicin can undergo substitution reactions, particularly at the hydroxyl groups, leading to the formation of esters and ethers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Cnicin has a wide range of scientific research applications:
Medicine: Recent studies have highlighted cnicin’s potential in promoting nerve regeneration, making it a promising candidate for treating nerve damage Additionally, cnicin has been investigated for its antiviral properties, particularly against SARS-CoV-2.
Industry: Cnicin’s bitter properties make it useful in the food and beverage industry as a bittering agent.
作用機序
Cnicin exerts its effects through various mechanisms:
Antiparasitic Activity: Cnicin causes mortality and tegumental alterations in adult schistosomes, likely by disrupting their cellular structures.
Nerve Regeneration: Cnicin accelerates axon growth by inhibiting enzymes that impede axonal growth, resulting in functional recovery post-injury.
Antiviral Activity: Cnicin impedes viral replication by interfering with viral enzymes and proteins, although the exact molecular targets are still under investigation.
類似化合物との比較
Cnicin is unique compared to other sesquiterpene lactones due to its specific esterification with substituted acrylic acid. Similar compounds include:
Parthenolide: Another sesquiterpene lactone with anti-inflammatory and anticancer properties.
Artemisinin: A sesquiterpene lactone used as an antimalarial drug.
Costunolide: Known for its anti-inflammatory and anticancer activities.
Cnicin’s ability to promote nerve regeneration and its potential antiviral properties make it distinct from these similar compounds .
特性
分子式 |
C20H26O7 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
[(3aR,4S,6Z,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 3,4-dihydroxy-2-methylidenebutanoate |
InChI |
InChI=1S/C20H26O7/c1-11-5-4-6-14(9-21)8-17-18(13(3)20(25)27-17)16(7-11)26-19(24)12(2)15(23)10-22/h5,8,15-18,21-23H,2-4,6-7,9-10H2,1H3/b11-5-,14-8-/t15?,16-,17+,18+/m0/s1 |
InChIキー |
ZTDFZLVUIVPZDU-NDDNEAKMSA-N |
異性体SMILES |
C/C/1=C/CC/C(=C/[C@@H]2[C@@H]([C@H](C1)OC(=O)C(=C)C(CO)O)C(=C)C(=O)O2)/CO |
正規SMILES |
CC1=CCCC(=CC2C(C(C1)OC(=O)C(=C)C(CO)O)C(=C)C(=O)O2)CO |
同義語 |
cnicin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-[(3S,5S,10R,13R,14S)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1234104.png)
![3-[2-(4-Chlorophenyl)-2-oxoethoxy]-1-hydroxy-9-xanthenone](/img/structure/B1234105.png)
![(4S)-6-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-hydroxy-6-oxohexanoic acid](/img/structure/B1234109.png)


